![molecular formula C12H8N4O2 B3007383 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid CAS No. 74900-56-4](/img/structure/B3007383.png)

4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

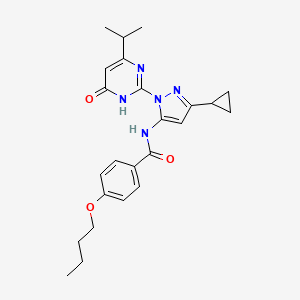

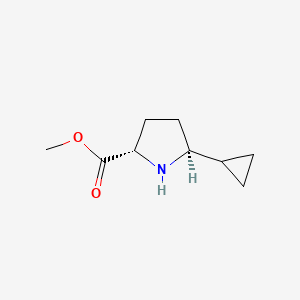

The compound 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid is a derivative of benzoic acid, which is a precursor in the synthesis of various pharmaceutical and biologically active compounds. The structure of this compound suggests that it contains an imidazole ring, a cyano group, and an amino group, which are common functional groups in medicinal chemistry due to their ability to interact with biological targets.

Synthesis Analysis

The synthesis of related compounds, such as 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids, involves the intramolecular cyclization of 3-{[(Z)-2-amino-1,2-dicyano-vinyl]amino}methyleneaminobenzoic acids in the presence of a base . This method is described as simple and efficient, indicating that the synthesis of this compound could potentially follow a similar pathway, utilizing regioselective intramolecular reactions to form the imidazole ring.

Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is crucial for the biological activity of many compounds. The cyano and amino groups attached to the vinyl backbone may contribute to the molecule's reactivity and its ability to form further chemical bonds or interactions.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the presence of amino and cyano groups suggests that this compound could undergo various chemical transformations. These may include nucleophilic addition reactions due to the electron-withdrawing nature of the cyano group or the formation of amides and other derivatives through reactions with the amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its functional groups and molecular structure. The benzoic acid moiety may confer acidic properties, while the cyano and amino groups could affect the compound's solubility and reactivity. The imidazole ring might also influence the compound's ability to participate in hydrogen bonding and π-π interactions, which are important for its potential biological activities.

Aplicaciones Científicas De Investigación

Characterization and Metabolite Profiling

Hemoglobin Adducts Characterization : The study by Kautiainen, Wachtmeister, and Ehrenberg (1998) explored the hemoglobin adducts formation from the metabolites of 4, 4'-Methylenedianiline, which shares structural similarities with the compound . This research is pivotal in understanding the bioactivation of such compounds and their potential genotoxic intermediates, revealing the importance of hemoglobin adduct analysis in identifying reactive intermediates in vivo (Kautiainen, Wachtmeister, & Ehrenberg, 1998).

Metabolic Pathways and Detoxification : Irwin et al. (2016) conducted a metabolomics study on benzoic acid, closely related to the compound . The study offers insights into the detoxification pathways and the metabolic perturbations due to xenobiotic intervention, indicating the importance of understanding the metabolic pathways for such compounds (Irwin et al., 2016).

Drug Metabolism and Pharmacological Activity : The research by Ivan, Tatyana, Ivanov, Alex, and Udut (2016) on sodium salt (4-О-β-glucopyranosyloxy)-benzoic acid, a molecule with structural similarity, sheds light on the specific pharmacological activities and the metabolic pathways of such compounds. This study provides a foundation for understanding the metabolism and potential therapeutic applications of structurally similar compounds (Smirnov Ivan et al., 2016).

Therapeutic Potential and Biological Effects

Neuroprotective Properties : Lee et al. (2022) synthesized and studied 2-(Quinoline-8-carboxamido)benzoic acid (2-QBA; 1), a compound structurally akin to 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid, revealing its neuroprotective properties. The study suggests potential therapeutic applications of such compounds in treating neurodegenerative diseases like Parkinson's disease (Lee et al., 2022).

Inhibition of Angiogenesis in Cancer : Minagawa et al. (2004) investigated 4-[3,5-bis(trimethylsilyl)benzamido] Benzoic acid (TAC-101), a compound with structural similarities, and discovered its potent antiproliferative, antiangiogenic, and antitumor effects. This study highlights the potential of such compounds in inhibiting tumor progression and metastasis in cancers through the inhibition of VEGF (Minagawa et al., 2004).

Propiedades

IUPAC Name |

4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c13-5-10(15)11(6-14)16-7-8-1-3-9(4-2-8)12(17)18/h1-4,7H,15H2,(H,17,18)/b11-10-,16-7? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQHGOPJVRRPSP-OOQWFJINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=N/C(=C(/C#N)\N)/C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)

![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)